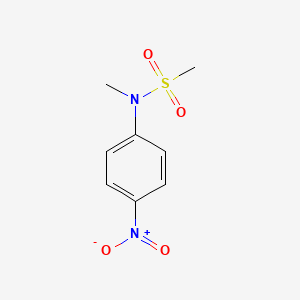
N-methyl-N-(4-nitrophenyl)methanesulfonamide
Descripción general
Descripción
“N-methyl-N-(4-nitrophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 334952-01-1 . It has a molecular weight of 230.24 . It is used as a reagent in hydrogenation reactors in the pharmaceutical industry .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C8H10N2O4S/c1-9(15(2,13)14)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 . This indicates that the compound has a specific arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a cool, dry place, in a tightly closed container, and kept in a dark place under an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Radiosynthesis in Breast Cancer Imaging
N-methyl-N-(4-nitrophenyl)methanesulfonamide derivatives have been explored for use in breast cancer imaging. Notably, Carbon-11 labeled nimesulide analogs of this compound have been synthesized as potential positron emission tomography (PET) selective aromatase expression regulator (SAER) radiotracers. This development is significant in the context of imaging aromatase expression in breast cancer, potentially aiding in the diagnosis and monitoring of this disease (Wang et al., 2010).
Electroanalytical Studies
Electroanalytical studies have been conducted on nimesulide, a compound related to this compound. It has been observed to be both reducible at the mercury electrode and oxidizable at the glassy carbon electrode. These findings are essential for the development of analytical methods to determine the presence and concentration of nimesulide in pharmaceuticals, which could be extrapolated to similar compounds (Álvarez-Lueje et al., 1997).
Structural Characterization
The structure of this compound has been characterized to understand its inactivity towards cyclooxygenase-2. This research provides valuable insights into the molecular structure and how it relates to biological activity, particularly in the context of drug design and development (Michaux et al., 2001).
Supramolecular Assembly of Derivatives
Studies on nimesulidetriazole derivatives, which are structurally similar to this compound, have shown insights into their supramolecular assembly. These studies are crucial for understanding the molecular interactions and potential applications in material science and pharmacology (Dey et al., 2015).
Fragmentation Patterns and Ionization Studies
Research on the fragmentation patterns upon electron ionization of N-(2-nitrophenyl)-methanesulfonamide and its derivatives, which are closely related to this compound, provides insights into their chemical behavior under ionizing conditions. This information is vital for understanding the stability and reactivity of these compounds in various analytical and industrial applications (Danikiewicz, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-N-(4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(15(2,13)14)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYICXAFAPAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257608 | |
| Record name | N-Methyl-N-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334952-01-1 | |
| Record name | N-Methyl-N-(4-nitrophenyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334952-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B3126489.png)

![Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B3126509.png)


![2H-Indol-2-one, 3-[2-(dimethylamino)ethyl]-1,3-dihydro-5-[(1-pyrrolidinylsulfonyl)methyl]-](/img/structure/B3126548.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B3126565.png)
![(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester](/img/structure/B3126567.png)